

# Mass spectrometry of Methyl imidazo[1,5-a]pyridine-5-carboxylate

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## Compound of Interest

Compound Name: Methyl imidazo[1,5-a]pyridine-5-carboxylate

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An In-Depth Technical Guide to the Mass Spectrometry of **Methyl imidazo[1,5-a]pyridine-5-carboxylate**

**Authored by: A Senior Application Scientist**

## Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant biological activity, including applications in pharmaceuticals and agrochemicals.<sup>[1][2]</sup> Its unique electronic and structural properties make it a focal point in medicinal chemistry and drug development. Understanding the molecular characteristics of its derivatives is paramount for identification, structural confirmation, and metabolic studies. **Methyl imidazo[1,5-a]pyridine-5-carboxylate**, a representative of this class, presents a compelling case for detailed analytical investigation.

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of **Methyl imidazo[1,5-a]pyridine-5-carboxylate**. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind analytical choices. We will delve into the principles of ionization, predict fragmentation pathways based on chemical logic and data from related structures, and provide validated protocols for robust analysis. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that the methodologies described are both scientifically sound and practically applicable.

## Molecular Profile: Methyl imidazo[1,5-a]pyridine-5-carboxylate

A thorough mass spectrometric analysis begins with a fundamental understanding of the analyte's properties.

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- Chemical Structure:

Caption: Structure of **Methyl imidazo[1,5-a]pyridine-5-carboxylate**.

- Key Molecular Properties:

- Molecular Formula:  $C_9H_8N_2O_2$
- Molecular Weight (Average): 176.17 g/mol [3]
- Monoisotopic Mass: 176.05858 Da[4]

The structure features a bicyclic aromatic system containing two nitrogen atoms, making it amenable to protonation, and an ester functional group, which provides a predictable site for initial fragmentation.

## Ionization Techniques: Choosing the Right Tool for the Task

The choice of ionization technique is the most critical parameter in mass spectrometry, dictating whether one observes the intact molecule or its structural fragments.

### Electrospray Ionization (ESI)

ESI is a soft ionization technique that excels at generating intact molecular ions from polar, thermally labile molecules, making it the preferred method for Liquid Chromatography-Mass Spectrometry (LC-MS).

- **Principle & Suitability:** For **Methyl imidazo[1,5-a]pyridine-5-carboxylate**, the presence of basic nitrogen atoms in the imidazo[1,5-a]pyridine ring system makes it an ideal candidate for positive-mode ESI.[5] The molecule readily accepts a proton to form a stable protonated molecule,  $[M+H]^+$ . This allows for highly sensitive detection and accurate molecular weight determination. High-resolution mass spectrometry (HRMS) analysis of this ion is routinely used to confirm elemental composition during synthesis.[1][6][7][8]
- **Expected Ions:** The primary ion observed will be the protonated molecule at  $m/z$  177.0659. Depending on the solvent system and sample purity, sodium  $[M+Na]^+$  ( $m/z$  199.0478) and potassium  $[M+K]^+$  ( $m/z$  215.0217) adducts may also be present.[4]

## Electron Ionization (EI)

EI is a classic, high-energy (hard) ionization technique, typically coupled with Gas Chromatography (GC-MS) or direct probe analysis. It provides a reproducible "fingerprint" mass spectrum characterized by extensive fragmentation.

- **Principle & Suitability:** EI bombards the molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of an energetically unstable molecular ion ( $M^+\bullet$ ). [9][10] This excess energy causes the molecular ion to fragment in predictable ways, revealing key structural motifs. While the molecular ion of N-heterocycles can be observed, its intensity may vary. [11][12]
- **Expected Ions:** A molecular ion ( $M^+\bullet$ ) at  $m/z$  176.0586 should be visible. The subsequent fragmentation pattern is expected to be rich in structural information, originating from cleavages at the ester group and within the heterocyclic core.

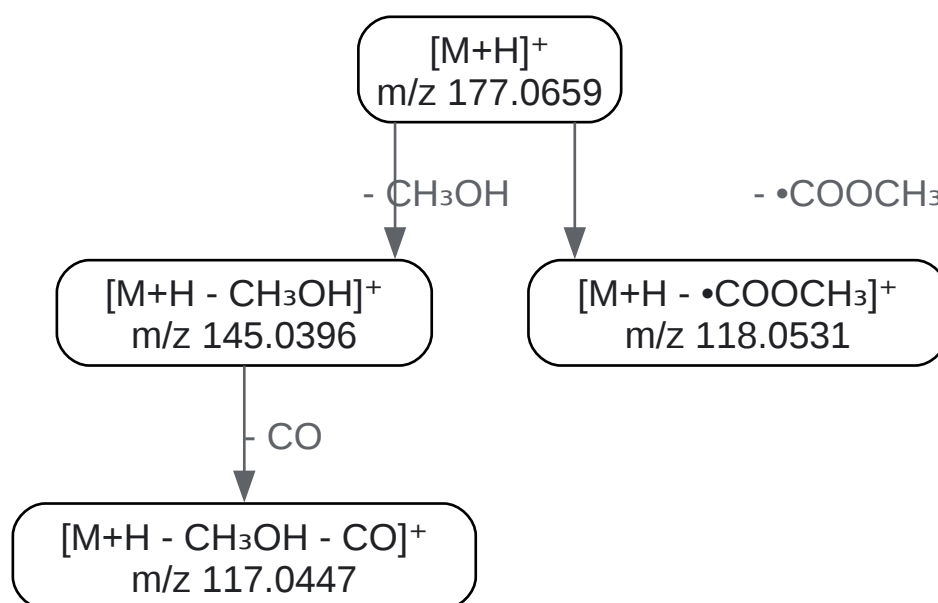
## Tandem Mass Spectrometry (MS/MS): Deciphering the Molecular Blueprint

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation. By isolating an ion of interest (e.g., the  $[M+H]^+$  or  $M^+\bullet$ ) and inducing further fragmentation via collision-induced dissociation (CID), we can map its constituent parts.

## Predicted ESI-MS/MS Fragmentation of the $[M+H]^+$ Ion

The fragmentation of the protonated molecule ( $m/z$  177.0659) is expected to proceed via cleavages related to the protonated ester group, which is the most labile site.

- Loss of Methanol (-32.0262 Da): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol, leading to the formation of a stable acylium ion at  $m/z$  145.0396.
- Loss of Carbomethoxy Radical (-59.0211 Da): Cleavage of the C-C bond between the ring and the ester group results in the loss of the  $\bullet\text{COOCH}_3$  radical, yielding the protonated imidazo[1,5-a]pyridine ion at  $m/z$  118.0531.
- Sequential Loss of CO (-27.9949 Da): Following the initial loss of methanol, the resulting acylium ion ( $m/z$  145.0396) can further lose carbon monoxide to produce a fragment at  $m/z$  117.0447.



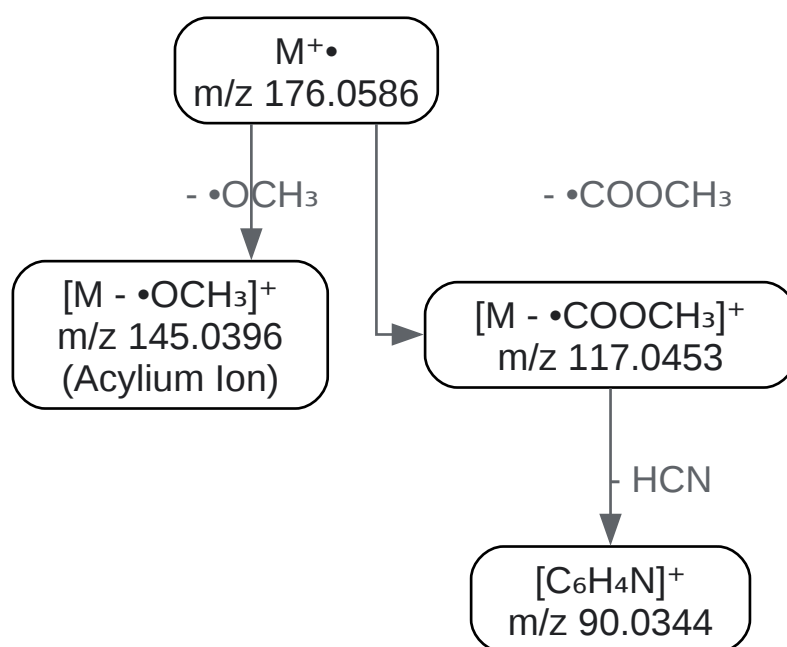
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*Predicted ESI-MS/MS fragmentation of  $[M+H]^+$ .*

## Predicted EI-MS Fragmentation of the $M^+\bullet$ Ion

The fragmentation pattern under EI conditions is driven by the stability of the resulting radical cations and even-electron ions. The ester group is the primary site of initial cleavage.

- Loss of Methoxy Radical (-31.0184 Da): The most characteristic fragmentation of a methyl ester is the  $\alpha$ -cleavage leading to the loss of the methoxy radical ( $\bullet\text{OCH}_3$ ).<sup>[10]</sup> This generates a highly stable, even-electron acylium ion at  $m/z$  145.0396, which is often the base peak in the spectrum.
- Loss of Carbomethoxy Radical (-59.0211 Da): Cleavage of the C-C bond results in the loss of the  $\bullet\text{COOCH}_3$  radical, forming the imidazo[1,5-a]pyridine radical cation at  $m/z$  117.0453.
- Ring Fragmentation: The heterocyclic fragment at  $m/z$  117 can undergo further fragmentation, such as the loss of HCN (-27.0109 Da), characteristic of nitrogen-containing rings, to yield an ion at  $m/z$  90.0344.



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*Predicted EI-MS fragmentation pathway of  $M^{+\bullet}$ .*

## Data Summary: Predicted Key Ions

High-resolution mass measurements are crucial for confirming the elemental composition of each fragment, thereby validating the proposed fragmentation pathways.<sup>[13]</sup>

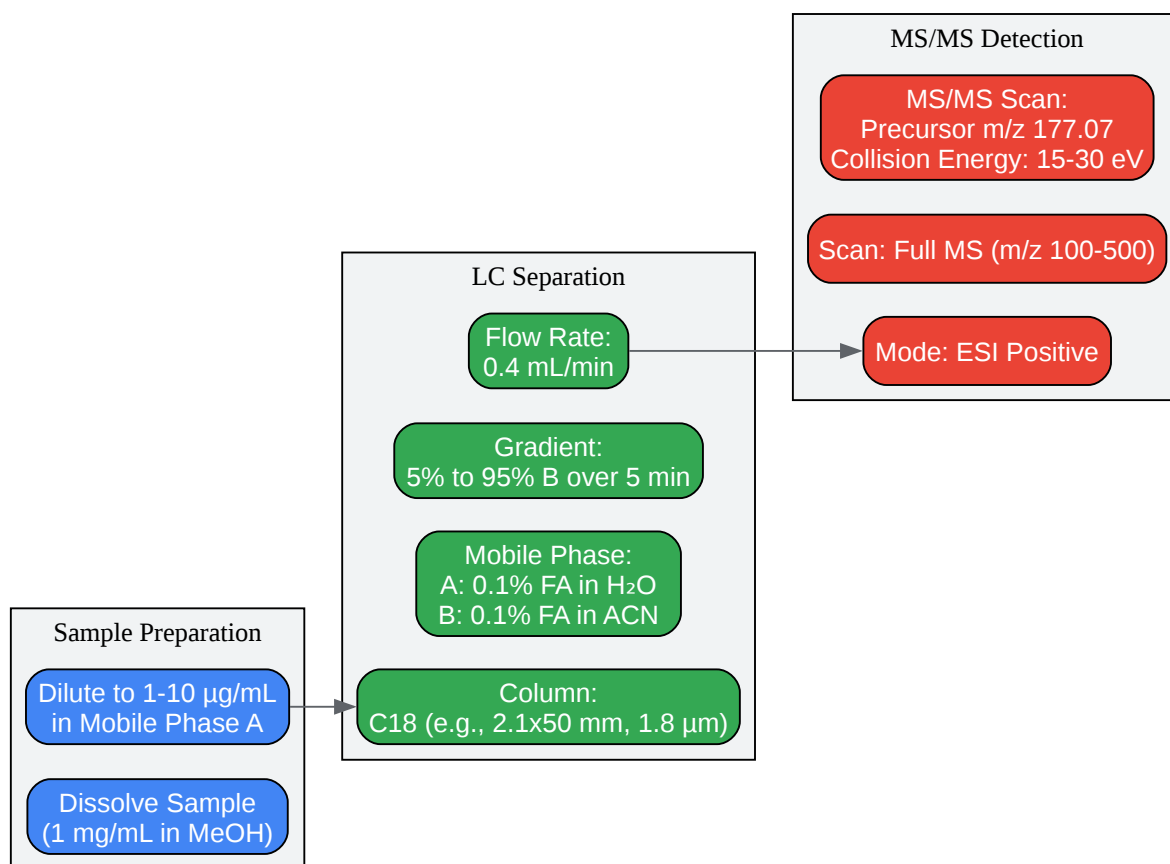
Ionization Mode	Precursor Ion (m/z)	Proposed Fragment Ion (m/z)	Proposed Formula	Proposed Neutral Loss
ESI (+)	177.0659	145.0396	$[\text{C}_8\text{H}_5\text{N}_2\text{O}]^+$	$\text{CH}_3\text{OH}$
118.0531	$[\text{C}_7\text{H}_8\text{N}_2]^+$	$\bullet\text{COOCH}_3$		
117.0447	$[\text{C}_7\text{H}_5\text{N}_2]^+$	$\text{CH}_3\text{OH}, \text{CO}$		
EI	176.0586	145.0396	$[\text{C}_8\text{H}_5\text{N}_2\text{O}]^+$	$\bullet\text{OCH}_3$
117.0453	$[\text{C}_7\text{H}_5\text{N}_2]^+\bullet$	$\bullet\text{COOCH}_3$		
90.0344	$[\text{C}_6\text{H}_4\text{N}]^+$	$\bullet\text{COOCH}_3, \text{HCN}$		

## Experimental Protocols

The following protocols are self-validating systems designed for robust and reproducible analysis.

### Protocol 1: LC-MS/MS Analysis using ESI

This workflow is ideal for quantitative analysis and identification from complex matrices.



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*Workflow for LC-MS/MS analysis.*

Step-by-Step Methodology:

- Sample Preparation:
  - Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

- Create working solutions by diluting the stock solution to a final concentration range of 10 ng/mL to 1 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
- Liquid Chromatography (LC) Conditions:
  - Column: Use a reverse-phase C18 column (e.g., Agilent ZORBAX, Waters Acquity BEH) with dimensions suitable for fast analysis (e.g., 2.1 x 50 mm, <2 µm particle size).
  - Mobile Phase A: 0.1% formic acid in deionized water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 2-5 µL.
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electrospray Positive (ESI+).
  - Capillary Voltage: +3.5 to +4.5 kV.
  - Drying Gas (N<sub>2</sub>): Temperature 300-350 °C; Flow 8-12 L/min.
  - Nebulizer Gas (N<sub>2</sub>): 25-45 psi.
  - Acquisition Mode:
    - Full Scan: Acquire data from m/z 100-400 to observe the protonated molecule.
    - Tandem MS (MS/MS): Isolate the precursor ion at m/z 177.07 and apply collision energy (typically a ramp of 15-30 eV) to generate a fragment spectrum.

## Protocol 2: Direct Infusion or GC-MS Analysis using EI



This workflow is optimal for pure samples to obtain a standard, library-searchable fragmentation pattern.

#### Step-by-Step Methodology:

- Sample Preparation:
  - Dissolve the pure compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 50-100 µg/mL.
- Sample Introduction:
  - Direct Infusion: Use a direct insertion probe, placing a small amount of the sample solution onto the probe tip and allowing the solvent to evaporate before insertion.
  - GC-MS: Inject 1 µL of the sample solution into the GC.
- GC Conditions (if applicable):
  - Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
  - Temperature Program: Hold at 100 °C for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.
- Mass Spectrometry (EI) Conditions:
  - Ionization Energy: 70 eV.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Acquisition Mode: Scan from m/z 40-350.

## Conclusion

The mass spectrometric analysis of **Methyl imidazo[1,5-a]pyridine-5-carboxylate** is a robust process achievable with standard instrumentation. A dual-pronged approach provides the most

comprehensive structural confirmation. Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry offers unambiguous determination of the molecular formula via the protonated molecule  $[M+H]^+$ . Subsequent MS/MS analysis of this ion reveals fragmentation pathways dominated by losses from the ester moiety, such as the neutral loss of methanol. For orthogonal structural verification, Electron Ionization (EI) provides a detailed fingerprint spectrum characterized by a prominent acylium ion  $[M - \bullet OCH_3]^+$  and subsequent fragmentation of the heterocyclic core. By employing the validated protocols and understanding the predictable fragmentation logic detailed in this guide, researchers can confidently identify and characterize this important class of molecules.

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